molecular formula C11H11N4NaO3S B096803 Sulfamethoxydiazine sodium CAS No. 18179-67-4

Sulfamethoxydiazine sodium

カタログ番号: B096803
CAS番号: 18179-67-4
分子量: 302.29 g/mol
InChIキー: LBCSHRNIIWKVRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfamethoxydiazine sodium (chemical name: sodium 2-(p-aminobenzenesulfonamido)-5-methoxypyrimidine) is a sulfonamide antibiotic with the molecular formula $ \text{C}{11}\text{H}{11}\text{N}4\text{NaO}3\text{S} $ and a molecular weight of 302.29 g/mol . It is used in both human and veterinary medicine to treat bacterial infections caused by Gram-positive and Gram-negative pathogens, including Staphylococcus spp., Streptococcus spp., Escherichia coli, Salmonella spp., and Pseudomonas aeruginosa . Its mechanism of action involves competitive inhibition of p-aminobenzoic acid (PABA), disrupting microbial folate synthesis and thereby inhibiting nucleic acid and protein production .

Clinically, this compound is administered intramuscularly or intravenously, with a recommended initial dose of 200–400 mg/5 kg body weight in animals, followed by maintenance doses of 100–200 mg/5 kg . It exhibits a prolonged therapeutic effect, maintaining effective concentrations for up to 24 hours post-administration .

準備方法

Chemical Synthesis Pathways

Base-Catalyzed Salt Formation

The primary method for synthesizing sulfamethoxydiazine sodium involves reacting the free sulfonamide base (sulfamethoxydiazine) with stoichiometric alkali under controlled conditions. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Molar ratio (base:API)1.0–1.5 eqExcess base degrades product
Temperature-5°C to 30°CHigher temps cause oxidation
Solvent systemH₂O:EtOH (1:5–1:30)Controls crystallization

In a representative procedure, sodium hydroxide (7.8 g, 0.195 mol) dissolves in water (30–90 mL) at 10–15°C before adding sulfamethoxydiazine (48 g, 0.1897 mol). The solution mixes for 1 hr before ethanol precipitation yields >95% product .

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Residence time : 45–60 minutes

  • Cooling jackets : Maintain 0–5°C during salification

  • In-line pH monitoring : Ensures 8.5–9.0 pH window

A 3000 L batch process achieves 98.2% purity by combining:

  • 48 kg sulfamethoxydiazine

  • 7.8 kg NaOH in 30 L H₂O

  • Precipitation with 2500 L ethanol

Critical Process Controls

Organic Solvent Selection

Ethanol remains the preferred antisolvent due to:

  • Low solubility : 0.12 g/mL at 25°C

  • Easy recovery : 92% solvent reuse rate

Comparative solvent performance:

SolventYield (%)Purity (%)Residual Solvent (ppm)
Methanol8996.71200
Acetone7894.2850
Ethanol9598.5430

Decolorization and Purification

Activated Carbon Treatment

Post-crystallization solutions undergo decolorization with 3–5% w/v activated carbon (20 min, 40°C), reducing:

  • Color intensity : From APHA 500 to <50

  • Oxidative byproducts : <0.1% total impurities

Stability Considerations

Moisture Control

Final product requires:

  • Drying : 40°C vacuum oven to <0.5% H₂O

  • Packaging : Nitrogen-purged HDPE drums

Accelerated stability data (40°C/75% RH):

ParameterInitial1 Month3 Months
Assay (%)99.899.598.7
Related substances0.120.250.48
Water content0.30.71.2

Analytical Characterization

QC Testing Protocol

  • HPLC : C18 column, 0.1% H₃PO₄:MeOH (55:45), 1 mL/min

  • Titrimetry : 0.1M HCl for sodium content

  • Karl Fischer : Moisture <1.0%

化学反応の分析

Biochemical Reaction: Inhibition of Dihydropteroate Synthase

Sulfamethoxydiazine sodium acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , a key enzyme in the folate biosynthesis pathway of bacteria. This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPt-PP) to form 7,8-dihydropteroate (H₂Pte) .

Key Reaction Mechanism:

Sulfamethoxydiazine sodium+DHPSEnzyme Inhibitor Complex\text{this compound}+\text{DHPS}\rightarrow \text{Enzyme Inhibitor Complex}

By structurally mimicking pABA, the sulfonamide group binds to DHPS, preventing the incorporation of pABA into dihydropteroate. This disrupts folate production, leading to bacteriostatic effects .

Enzyme-Specific Data:

PropertyValueSource
Target EnzymeDihydropteroate synthase (FolP)
OrganismEscherichia coli (strain K12)
Molecular Weight of DHPS30,614.855 Da
Inhibition TypeCompetitive

Hydrolysis and Stability

The sodium salt form enhances water solubility, but the sulfonamide moiety remains susceptible to hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis: Protonation of the sulfonamide group may lead to cleavage, yielding sulfonic acid and 5-methoxypyrimidin-2-amine .

  • Alkaline Conditions: Stability improves, but prolonged exposure may still degrade the compound .

Drug-Drug Interaction Reactions

This compound exhibits reduced efficacy when co-administered with cholestyramine , a bile acid sequestrant. The interaction occurs via adsorption, decreasing systemic absorption .

Sulfamethoxydiazine sodium+CholestyramineNon absorbable Complex\text{this compound}+\text{Cholestyramine}\rightarrow \text{Non absorbable Complex}

Structural Reactivity

The compound’s structure includes reactive sites:

  • Sulfonamide Group (-SO₂NH-): Participates in hydrogen bonding and enzymatic inhibition .

  • Methoxypyrimidine Ring: Electron-donating methoxy group enhances stability against electrophilic attacks .

Key Functional Groups and Reactivity:

GroupReactivity Profile
Sulfonamide (-SO₂NH-)Base-sensitive hydrolysis
Sodium counterionEnhances aqueous solubility
Methoxy (-OCH₃)Stabilizes aromatic ring via resonance

Analytical Characterization

Spectroscopic Data (Inferred from PubChem ):

  • SMILES: COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+]

  • InChIKey: FRLJPXLANPCKLP-UHFFFAOYSA-N

科学的研究の応用

Treatment of Infections

  • Leprosy : Sulfamethoxydiazine sodium is utilized as a leprostatic agent in the treatment of leprosy, demonstrating effectiveness in managing this chronic infectious disease .
  • Urinary Tract Infections (UTIs) : It is commonly prescribed for UTIs due to its ability to target uropathogenic bacteria .
  • Respiratory Tract Infections : The compound has also been investigated for its efficacy against respiratory infections, although its primary focus remains on urinary and leprosy treatments .

Veterinary Medicine

In veterinary applications, this compound is employed to treat bacterial infections in livestock, including cattle and pigs. Its use in veterinary medicine highlights its importance in managing animal health and preventing disease outbreaks in agricultural settings .

Resistance Mechanisms

Bacterial resistance to sulfamethoxydiazine can occur through mutations in the target enzyme or through alternative pathways for folate synthesis. Understanding these resistance mechanisms is vital for developing effective treatment regimens .

Efficacy Studies

A study conducted on patients with chronic UTIs demonstrated that this compound significantly reduced bacterial counts when administered at a dosage of 500 mg daily . Another research highlighted its effectiveness against strains of Escherichia coli resistant to other antibiotics .

Bioavailability Research

Research has shown that the bioavailability of this compound is enhanced when taken with food, particularly high-lipid meals, compared to fasting conditions . This finding has implications for optimizing dosing schedules in clinical settings.

Summary of Applications

ApplicationIndicationPopulationDosage
LeprosyChronic infectionAdults500 mg/day
Urinary Tract InfectionsBacterial infectionsAdults250-500 mg/day
Veterinary UseLivestock infectionsCattle, PigsVaries by species

Pharmacokinetic Properties

PropertyValue
Half-lifeApproximately 24 hours
AbsorptionOral administration
Protein BindingHigh (exact percentage not available)

作用機序

Sulfamethoxydiazine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

類似化合物との比較

Comparison with Similar Sulfonamide Compounds

Physicochemical Properties

Table 1: Key Physicochemical Parameters of Sulfamethoxydiazine Sodium and Analogues

Compound Relative Rf (TLC) Solubility in Water (298.15–333.15 K) Bioavailability Enhancement with Food
Sulfamethoxydiazine (D) 1.63 0.87–1.45 mg/mL Significant (vs. fasting state)
Sulfamethazine (B) 1.57 1.12–1.98 mg/mL Moderate
Sulfadiazine (SD) N/A 0.75–1.30 mg/mL Low
Sulfamethoxazole (E) N/A 0.63–1.10 mg/mL Moderate
  • Chromatographic Behavior : this compound has a higher relative retention factor (Rf = 1.63) in thin-layer chromatography (TLC) compared to sulfamethazine (Rf = 1.57), indicating distinct migration patterns under identical conditions .
  • Solubility : Its aqueous solubility (0.87–1.45 mg/mL) is intermediate among sulfonamides, lower than sulfamethazine but higher than sulfadiazine and sulfamethoxazole .

Pharmacological and Antimicrobial Activity

Table 2: Antimicrobial Spectrum and Resistance Profiles

Compound Key Pathogens Targeted Resistance Development Clinical Applications
Sulfamethoxydiazine Staphylococcus, E. coli, Salmonella Slow, non-transposable Wounds, dermatitis, otitis, respiratory/urinary infections
Sulfadiazine (SD) Toxoplasma gondii, Klebsiella Rapid Cerebral toxoplasmosis, urinary tract infections
Sulfamethoxazole (E) Pneumocystis jirovecii, E. coli Moderate Pneumocystis pneumonia, UTIs (often combined with trimethoprim)
Sulfadimethoxine (SDM) Streptococcus, Pasteurella Moderate Respiratory infections in livestock
  • Resistance : Sulfamethoxydiazine induces slower resistance compared to sulfadiazine, partly due to its static (growth-inhibiting) effect at medium doses and microbicidal action at higher doses .
  • Spectrum: It shares overlap with sulfadiazine and sulfamethoxazole but is uniquely effective against Chlamydia and Pseudomonas aeruginosa in veterinary settings .

Analytical Detection and Stability

Table 3: Detection Sensitivity in Analytical Methods

Method This compound Sulfamethazine (B) Sulfadoxine (C)
TLC-SERS Signal amplification: $ 1.6 \times 10^4 \times $ $ 1.4 \times 10^4 \times $ N/A
LC-MS/MS LOD: 0.01 μg/g in fish tissue LOD: 0.02 μg/g LOD: 0.03 μg/g
HPLC Retention time: 4.2 min 3.8 min 5.1 min
  • TLC-SERS : Sulfamethoxydiazine exhibits a characteristic peak intensity ratio of 1.10 for key Raman shifts, lower than sulfamethazine (1.51), aiding in precise identification .
  • HPLC : In compound formulations, it elutes at 4.2 min under acetonitrile-0.1% $ \text{H}3\text{PO}4 $ conditions, with 98–102% recovery rates in pharmaceutical preparations .

Toxicity and Adverse Effects

  • Hepatic Impact: Contrary to earlier reports , sulfamethoxydiazine monotherapy in dogs and cats showed improved liver transaminase activity, suggesting species-specific tolerability .
  • Hematological Effects : Unlike sulfapyridine, which causes severe hematotoxicity, sulfamethoxydiazine induces only transient leukopenia in rare cases .

生物活性

Sulfamethoxydiazine sodium is a long-acting sulfonamide antibiotic notable for its bacteriostatic properties against a wide spectrum of Gram-positive and Gram-negative bacteria. This compound is primarily used in clinical settings for treating urinary tract infections and as a leprostatic agent. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, by competing with para-aminobenzoic acid (PABA) . This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

This compound functions by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competitive antagonism with PABA, which is necessary for the synthesis of folate . The compound's bacteriostatic effect allows it to halt bacterial growth, making it effective in treating infections caused by susceptible microorganisms.

Key Features:

  • Target Enzyme : Dihydropteroate synthase
  • Mechanism : Competitive inhibition with PABA
  • Effect : Bacteriostatic against a broad range of bacteria

Efficacy Against Bacteria

This compound shows significant activity against various bacterial strains. Its efficacy is measured through Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration needed to inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Escherichia coli4
Staphylococcus aureus8
Streptococcus pneumoniae16

Resistance Mechanisms

Resistance to this compound can develop through mutations in the target enzyme or alternative pathways for folic acid synthesis. Studies have shown that some bacteria can alter their metabolic pathways to bypass the inhibition caused by sulfonamides .

Clinical Efficacy

A study involving pediatric patients with acute lymphoblastic leukemia (ALL) demonstrated that prophylactic administration of this compound significantly reduced the incidence of infections during induction therapy. The cohort receiving this treatment experienced fewer febrile episodes and lower rates of bacteremia compared to those not receiving prophylaxis .

Environmental Impact

Research on the biodegradation of this compound has shown that activated sludge can utilize this compound as both a carbon and nitrogen source. This biodegradation process is crucial for mitigating environmental contamination from pharmaceutical residues .

Antioxidant Activity

Recent studies have explored the antioxidant properties of chitosan derivatives functionalized with sulfamethoxydiazine. These derivatives exhibited enhanced antioxidant capacity compared to chitosan alone, indicating potential applications in developing biocompatible materials with antimicrobial properties .

Q & A

Basic Research Questions

Q. What is the antimicrobial mechanism of sulfamethoxydiazine sodium, and how does it differ from other sulfonamides?

this compound inhibits microbial folate synthesis by competitively antagonizing p-aminobenzoic acid (PABA), a precursor required for bacterial dihydrofolate reductase. This disrupts nucleic acid and protein synthesis, leading to bacteriostatic effects. Unlike sulfonamides with broader spectra, its efficacy is pronounced against Staphylococcus spp., Streptococcus spp., Escherichia coli, and Salmonella spp. . Dose-dependent effects are observed: static at medium doses and microbicidal at higher concentrations .

Q. How can researchers address solubility challenges of this compound in experimental formulations?

The drug’s aqueous solubility is influenced by pH and excipients. Co-solvents like urea or surfactants (e.g., polysorbates) enhance solubility in preclinical studies. For solid formulations, polymorphic forms (e.g., Form I vs. II) impact dissolution rates. Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for polymorph identification .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with a C18 column (e.g., ECOSIL 120-5-C18) and mobile phase of acetonitrile:0.1% H3PO4 (20:80 v/v) at 270 nm detection provides robust quantification. Validation parameters include linearity (R<sup>2</sup> > 0.999 for 0.5–80 μg/mL), precision (RSD < 2%), and recovery rates (98–102%) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s hepatotoxicity data?

Conflicting reports on hepatotoxicity (e.g., elevated transaminases vs. no liver damage) require controlled in vivo models with standardized dosing. Monitor ALT/AST levels, glutathione depletion, and histopathological changes in rodents. Comparative studies should account for species-specific metabolism and co-administered drugs (e.g., steroids or antifolates) that may modulate toxicity .

Q. What methodologies are used to characterize this compound polymorphs, and how do they affect bioavailability?

Polymorphs are identified via optical microscopy (crystal morphology), DSC (thermal transitions), and XRD (crystallographic patterns). For example, Form I (monoclinic) exhibits slower dissolution than Form II (orthorhombic), impacting in vivo absorption. Preformulation studies must correlate polymorphic stability with pharmacokinetic profiles .

Q. How can this compound be conjugated to carrier proteins for immunological studies?

Diazotization is the preferred method: React the drug’s primary amine group with NaNO2/HCl to form a diazonium salt, then conjugate to bovine serum albumin (BSA) or ovalbumin. Validate conjugation via UV spectroscopy (peak shifts at 260–280 nm) and SDS-PAGE (molecular weight changes). Immunize animal models to assess antibody titers and specificity .

Q. What experimental approaches evaluate the impact of dietary factors on this compound bioavailability?

Conduct crossover pharmacokinetic studies in fasted vs. fed states. High-lipid meals enhance bioavailability by 30–40% compared to high-protein diets, likely due to delayed gastric emptying and improved solubility. Use LC-MS/MS to measure plasma concentrations and calculate AUC0–24h .

Q. How do transition metal complexes of this compound alter its antibacterial activity?

Coordinate the drug with Cu(II), Zn(II), or Fe(III) to enhance lipophilicity and membrane penetration. Assess minimum inhibitory concentrations (MICs) against resistant strains (e.g., methicillin-resistant Staphylococcus aureus). Synchrotron-based XANES can elucidate metal-ligand interactions and stability in biological media .

特性

CAS番号

18179-67-4

分子式

C11H11N4NaO3S

分子量

302.29 g/mol

IUPAC名

sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide

InChI

InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1

InChIキー

LBCSHRNIIWKVRX-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+]

正規SMILES

COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Key on ui other cas no.

18179-67-4

同義語

Sulfameter sodium salt

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfamethoxydiazine sodium
Sulfamethoxydiazine sodium
Sulfamethoxydiazine sodium
Sulfamethoxydiazine sodium
Sulfamethoxydiazine sodium
Sulfamethoxydiazine sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。